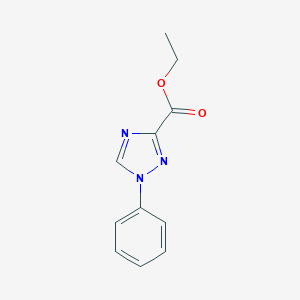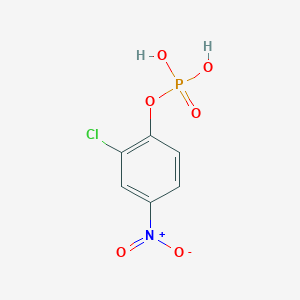![molecular formula C9H8F3NO B179959 N-[[4-(trifluoromethyl)phenyl]methyl]-Formamide CAS No. 180207-85-6](/img/structure/B179959.png)
N-[[4-(trifluoromethyl)phenyl]methyl]-Formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(trifluoromethyl)phenyl]methyl]-Formamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is also known as TFMF or 4-(Trifluoromethyl)benzyl formamide and has the molecular formula C9H8F3NO.
Wirkmechanismus
The mechanism of action of TFMF is not well understood. However, it has been shown to inhibit the activity of certain enzymes and ion channels, which makes it a useful tool in studying their function.
Biochemische Und Physiologische Effekte
TFMF has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. It has also been shown to inhibit the activity of ion channels, which are involved in the regulation of membrane potential and electrical signaling in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TFMF in lab experiments is its ability to selectively inhibit the activity of certain enzymes and ion channels. This makes it a useful tool in studying their function. However, one of the main limitations of using TFMF is its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of TFMF in scientific research. One potential direction is the development of new inhibitors of protein kinases and ion channels using TFMF as a building block. Another potential direction is the use of TFMF in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
In conclusion, N-[[4-(trifluoromethyl)phenyl]methyl]-Formamide is a useful tool in scientific research due to its unique properties. It has been used in various applications, including drug discovery, chemical biology, and organic synthesis. Its ability to selectively inhibit the activity of certain enzymes and ion channels makes it a valuable tool in studying their function. However, its low solubility in water can make it challenging to work with in certain experiments. There are several future directions for the use of TFMF in scientific research, including the development of new inhibitors and drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of TFMF involves the reaction of 4-(trifluoromethyl)benzyl chloride with formamide in the presence of a base. The reaction leads to the formation of TFMF as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
TFMF has been used in various scientific research applications, including drug discovery, chemical biology, and organic synthesis. It has been used as a building block for the synthesis of various compounds, including inhibitors of protein kinases and ion channels.
Eigenschaften
CAS-Nummer |
180207-85-6 |
|---|---|
Produktname |
N-[[4-(trifluoromethyl)phenyl]methyl]-Formamide |
Molekularformel |
C9H8F3NO |
Molekulargewicht |
203.16 g/mol |
IUPAC-Name |
N-[[4-(trifluoromethyl)phenyl]methyl]formamide |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)8-3-1-7(2-4-8)5-13-6-14/h1-4,6H,5H2,(H,13,14) |
InChI-Schlüssel |
IVPGDMIJBYBNDX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC=O)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1CNC=O)C(F)(F)F |
Synonyme |
N-[[4-(trifluoromethyl)phenyl]methyl]-Formamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



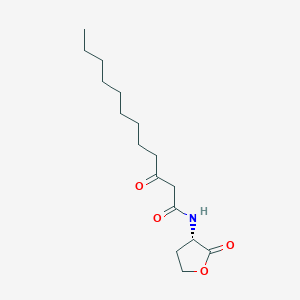
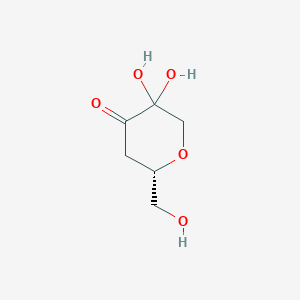
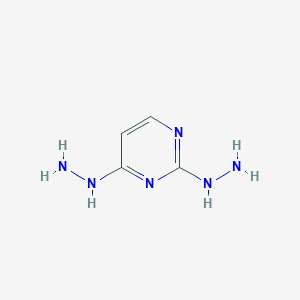
![tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B179880.png)
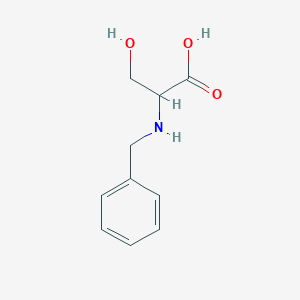
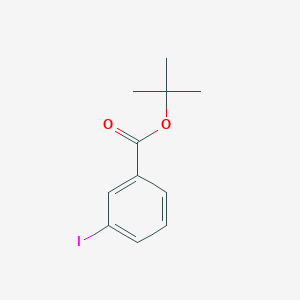

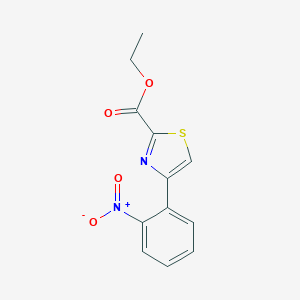
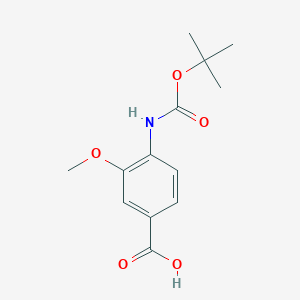
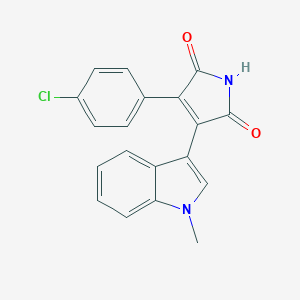

![[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B179894.png)
